Cas no 13441-51-5 (D-Kynurenine)

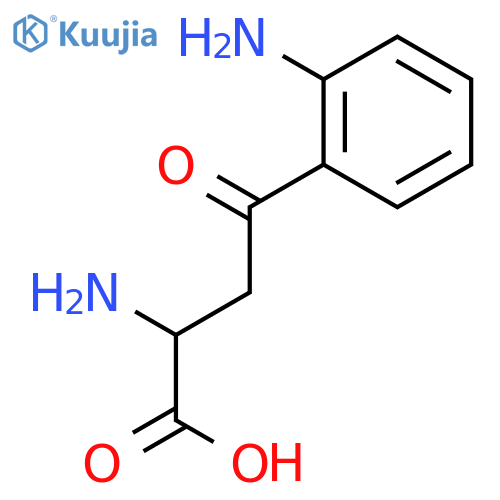

D-Kynurenine structure

商品名:D-Kynurenine

CAS番号:13441-51-5

MF:C10H12N2O3

メガワット:208.213882446289

MDL:MFCD00133224

CID:49240

PubChem ID:24896220

D-Kynurenine 化学的及び物理的性質

名前と識別子

-

- (R)-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid

- D-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid

- (2R)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid

- 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid

- D-Kynurenine

- D-KYNURENINE, FREE BASE

- A-Anthraniloyl-D-alanine

- β-Anthraniloyl-D-alanine

- D-Kynurenine sulfate

- REF DUPL: D-Kynurenine

- beta-Anthraniloyl-D-alanine

- (R)-α,2-Diamino-γ-oxobenzenebutanoic acid

- D-2-AMINO-4-[2-AMINOPHENYL]-4-OXOBUTANOIC ACID

- R-2-Amino-4-[2-aminophenyl]-4-oxobutanoic acid

- D-kynurenine free base

- DK8PQD0WC5

- Kynurenine, D-

- GTPL5799

- Benzenebutanoic acid, alpha,2-diamino-gamma-oxo-, (R)-

- Benzenebutanoic acid, alpha,2-diamino-gamma-oxo

- BENZENEBUTANOIC ACID, .ALPHA.,2-DIAMINO-.GAMMA.-OXO-, (R)-

- CHEMBL1233899

- F19570

- MFCD00133224

- BENZENEBUTANOIC ACID, .ALPHA.,2-DIAMINO-.GAMMA.-OXO-, (.ALPHA.R)-

- TNP00279

- DTXSID50360767

- KYNURENINE, (-)-

- AKOS015891029

- AS-67716

- NCGC00017339-01

- Q27077082

- SCHEMBL13969610

- (R)-2-Amino-4-(2-aminophenyl)-4-oxobutanoicacid

- K-8980

- AM83692

- HY-W014502

- KYNURENINE, (R)-

- UNII-DK8PQD0WC5

- D-Kynurenine free base (H-D-Asp(Ph(2-NH2))-OH)

- 13441-51-5

- Benzenebutanoic acid, alpha,2-diamino-gamma-oxo-, (alphaR)-

- NCGC00163346-01

- CHEBI:86262

- CS-W015218

- (2R)-4-(2-aminophenyl)-2-azaniumyl-4-oxobutanoate

- DTXCID30311818

- YGPSJZOEDVAXAB-MRVPVSSYSA-N

-

- MDL: MFCD00133224

- インチ: 1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/t8-/m1/s1

- InChIKey: YGPSJZOEDVAXAB-MRVPVSSYSA-N

- ほほえんだ: O=C(C1=C([H])C([H])=C([H])C([H])=C1N([H])[H])C([H])([H])[C@]([H])(C(=O)O[H])N([H])[H]

計算された属性

- せいみつぶんしりょう: 208.084792g/mol

- ひょうめんでんか: 0

- XLogP3: -2.2

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 回転可能化学結合数: 4

- どういたいしつりょう: 208.084792g/mol

- 単一同位体質量: 208.084792g/mol

- 水素結合トポロジー分子極性表面積: 106Ų

- 重原子数: 15

- 複雑さ: 255

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 9

- ひょうめんでんか: 0

じっけんとくせい

- PSA: 106.41000

- LogP: 1.53500

D-Kynurenine セキュリティ情報

- WGKドイツ:3

D-Kynurenine 税関データ

- 税関コード:2922509090

- 税関データ:

中国税関コード:

2922509090概要:

2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査要約:

2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

D-Kynurenine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM281157-1g |

(R)-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid |

13441-51-5 | 95% | 1g |

$1262 | 2022-06-13 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022921-100mg |

D-Kynurenine |

13441-51-5 | 98% | 100mg |

¥1078 | 2024-05-26 | |

| TRC | K661010-1g |

D-Kynurenine |

13441-51-5 | 1g |

$ 1420.00 | 2022-06-02 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D863899-100mg |

D-Kynurenine |

13441-51-5 | 98% | 100mg |

¥1,330.00 | 2022-01-11 | |

| TRC | K661010-50mg |

D-Kynurenine |

13441-51-5 | 50mg |

$167.00 | 2023-05-18 | ||

| TRC | K661010-500mg |

D-Kynurenine |

13441-51-5 | 500mg |

$948.00 | 2023-05-18 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D863899-500mg |

D-Kynurenine |

13441-51-5 | 98% | 500mg |

¥4,488.00 | 2022-01-11 | |

| Apollo Scientific | BIB6087-500mg |

D-Kynurenine free base |

13441-51-5 | 500mg |

£195.00 | 2023-09-01 | ||

| eNovation Chemicals LLC | D523088-1g |

(R)-2-AMino-4-(2-aMinophenyl)-4-oxobutanoic acid |

13441-51-5 | 97% | 1g |

$1162 | 2024-05-24 | |

| MedChemExpress | HY-W014502-25mg |

D-Kynurenine |

13441-51-5 | 99.36% | 25mg |

¥600 | 2024-05-24 |

D-Kynurenine 関連文献

-

D. J. Manners,J. W. Cornforth,G. Ryback,D. W. Ribbons,D. A. Rees,D. G. Smyth Annu. Rep. Prog. Chem. 1965 62 427

-

Peter 't Hart,Laurens H. J. Kleijn,Gerjan de Bruin,Sabine F. Oppedijk,Johan Kemmink,Nathaniel I. Martin Org. Biomol. Chem. 2014 12 913

-

James W. Marshall,Kate M. J. de Mattos-Shipley,Iman A. Y. Ghannam,Asifa Munawar,Jonathan C. Killen,Colin M. Lazarus,Russell J. Cox,Christine L. Willis,Thomas J. Simpson Org. Biomol. Chem. 2021 19 182

-

Ke Li,Tyler J. Buchinger,Weiming Li Nat. Prod. Rep. 2018 35 501

-

Jing Lin,Yuan Xin Gwyneth Tan,Lai Peng Leong,Weibiao Zhou Food Funct. 2018 9 3398

推奨される供給者

Amadis Chemical Company Limited

(CAS:13441-51-5)D-Kynurenine

清らかである:99%/99%

はかる:1g/250mg

価格 ($):591.0/212.0